molecular formula C14H22O3 B14013445 2,2'-(Oxydimethanediyl)dicyclohexanone CAS No. 5394-54-7

2,2'-(Oxydimethanediyl)dicyclohexanone

Cat. No.: B14013445
CAS No.: 5394-54-7
M. Wt: 238.32 g/mol
InChI Key: DZGKWALXSURTBW-UHFFFAOYSA-N
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Description

2,2’-(Oxydimethanediyl)dicyclohexanone is an organic compound with a unique structure consisting of two cyclohexanone rings connected by an oxygen atom through methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Oxydimethanediyl)dicyclohexanone typically involves the reaction of cyclohexanone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge between the two cyclohexanone molecules, facilitated by the oxygen atom. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Common solvents include water or alcohols

Industrial Production Methods

Industrial production of 2,2’-(Oxydimethanediyl)dicyclohexanone follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Oxydimethanediyl)dicyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methylene bridges can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted cyclohexanone derivatives.

Scientific Research Applications

2,2’-(Oxydimethanediyl)dicyclohexanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Oxydimethanediyl)dicyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a single cyclohexane ring.

    Cyclohexanol: The reduced form of cyclohexanone with an alcohol group.

    Cyclohexene: An unsaturated derivative with a double bond.

Uniqueness

2,2’-(Oxydimethanediyl)dicyclohexanone is unique due to its dual cyclohexanone structure connected by an oxygen atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that simpler compounds cannot fulfill.

Properties

CAS No.

5394-54-7

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

2-[(2-oxocyclohexyl)methoxymethyl]cyclohexan-1-one

InChI

InChI=1S/C14H22O3/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h11-12H,1-10H2

InChI Key

DZGKWALXSURTBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)COCC2CCCCC2=O

Origin of Product

United States

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